REACTION_CXSMILES
|
[CH2:1]=[C:2]([C:4]1[N:9]=[C:8]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH:7]=[CH:6][CH:5]=1)[CH3:3]>CCO.[Pd]>[CH:2]([C:4]1[N:9]=[C:8]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH:7]=[CH:6][CH:5]=1)([CH3:3])[CH3:1]
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Name
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|
Quantity
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4.63 g
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Type
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reactant
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Smiles
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C=C(C)C1=CC=CC(=N1)C(=O)OCC
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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CCO
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Name
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Quantity
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0.61 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture was purged with nitrogen three times
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Type
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CUSTOM
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Details
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A hydrogen balloon was applied to the reaction for three hours
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Duration
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3 h
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Type
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CUSTOM
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Details
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The reaction was then purged with N2
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Type
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FILTRATION
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Details
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filtered through Celite
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Type
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WASH
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Details
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washed with EtOH (100 mL)
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Type
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CUSTOM
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Details
|
Solvent was removed under reduced pressure
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Name
|
|
Type
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product
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Smiles
|
C(C)(C)C1=CC=CC(=N1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.36 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |